![molecular formula C20H21N3O2 B4199964 N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4199964.png)
N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide
Vue d'ensemble
Description
N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide, also known as BMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB is a benzimidazole derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide has been found to act on a range of molecular targets, including tubulin, histone deacetylase, and the proteasome. This compound has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit histone deacetylase activity, leading to increased acetylation of histones and altered gene expression. In addition, this compound has been found to inhibit the proteasome, leading to accumulation of misfolded proteins and cell death.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and vasodilatory effects. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and may have potential applications as a cancer therapeutic. This compound has also been found to exhibit neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases. In addition, this compound has been found to exhibit vasodilatory effects, and may have potential applications in the treatment of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide as a research tool is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigation in a range of scientific research areas. However, one limitation of this compound is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide. One potential direction is further investigation of its anti-tumor activity, with a focus on identifying the molecular targets and mechanisms of action involved. Another potential direction is investigation of its neuroprotective effects, with a focus on identifying the mechanisms of action involved and potential applications in the treatment of neurodegenerative diseases. Additionally, investigation of its vasodilatory effects and potential applications in the treatment of hypertension may also be a promising future direction for research on this compound.
Applications De Recherche Scientifique
N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been found to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer therapeutic. In neuroscience, this compound has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been found to exhibit vasodilatory effects and may have potential applications in the treatment of hypertension.
Propriétés
IUPAC Name |
N-[(1-phenacylbenzimidazol-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-8-20(25)21-13-19-22-16-11-6-7-12-17(16)23(19)14-18(24)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJGACXCWLBWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=NC2=CC=CC=C2N1CC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4199884.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199888.png)
![6-({6-[2-(2,4-dichlorophenoxy)ethoxy]-3-pyridazinyl}oxy)-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4199905.png)
![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4199912.png)
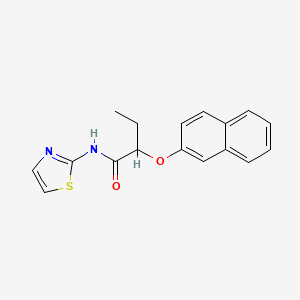
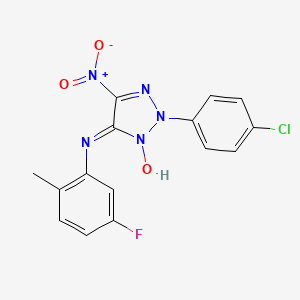
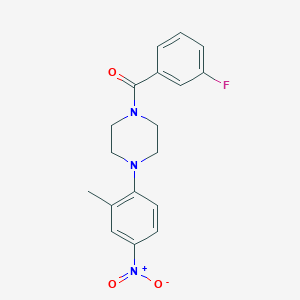
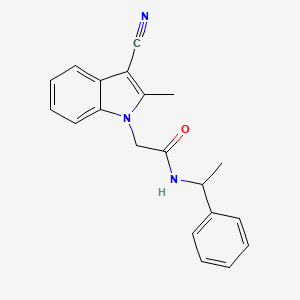
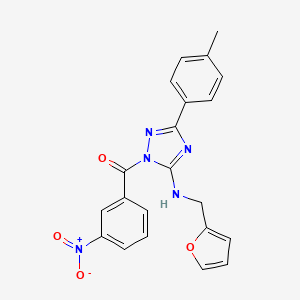

methanone hydrochloride](/img/structure/B4199954.png)
![12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4199961.png)
![N-(3,4-difluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4199969.png)
![3-amino-6-(4-chlorophenyl)-N-[2-(methylthio)ethyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4199991.png)